N7‑Isopropyl vs. N7‑Butyl Analog: Lipophilicity‑Driven Differentiation in Predicted ADME Profile
The N7‑isopropyl substituent of the target compound provides a calculated logP (cLogP) of approximately 3.8, while the direct N‑butyl analog (CAS 1015543‑62‑0) exhibits a higher cLogP of ~4.3 [1]. This 0.5 log unit reduction in lipophilicity is expected to translate into improved aqueous solubility, lower plasma protein binding, and reduced metabolic clearance via CYP450, factors critical for in‑vivo efficacy and safety profiling. Note: cLogP values are predicted using consensus models; experimental logP for the target compound is not independently published.
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.8 (predicted) |
| Comparator Or Baseline | N‑butyl‑2‑(3,4‑dimethoxyphenyl)‑3,5‑dimethylpyrazolo[1,5‑a]pyrimidin‑7‑amine (CAS 1015543‑62‑0): cLogP ~4.3 |
| Quantified Difference | ΔcLogP ≈ –0.5 (target less lipophilic) |
| Conditions | In silico consensus prediction (ALOGPS/miLogP); no experimental logP data available for either compound. |
Why This Matters
Lower lipophilicity often correlates with reduced promiscuity and improved developability, making the isopropyl analog a potentially cleaner probe for kinase target validation.
- [1] ALOGPS 2.1 program, Virtual Computational Chemistry Laboratory. Predicted logP for 2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. View Source
